molecular formula C8H10N2O3 B2444689 2-Amino-3,5-dimethyl-4-nitrophenol CAS No. 1797986-04-9

2-Amino-3,5-dimethyl-4-nitrophenol

Cat. No. B2444689
CAS RN: 1797986-04-9
M. Wt: 182.179
InChI Key: XSVSVJVKDMOQFS-UHFFFAOYSA-N
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Description

2-Amino-3,5-dimethyl-4-nitrophenol is a derivative of phenol . It is used as an intermediate in the synthesis of 4-Hydroxy Xylazine, which is a major metabolite of Xylazine .


Synthesis Analysis

The synthesis of 2-Amino-3,5-dimethyl-4-nitrophenol and its derivatives involves replacing the hydrogen atom in its amino group by different organic radicals . The exact method of synthesis for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular formula of 2-Amino-3,5-dimethyl-4-nitrophenol is C8H9NO3 . The average mass is 167.162 Da and the monoisotopic mass is 167.058243 Da . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

Nitro compounds, such as 2-Amino-3,5-dimethyl-4-nitrophenol, have a nitro group that is a hybrid of two equivalent resonance structures. This results in a full positive charge on nitrogen and a half-negative charge on each oxygen . The exact physical and chemical properties of this specific compound are not provided in the available resources.

Safety and Hazards

While specific safety and hazard information for 2-Amino-3,5-dimethyl-4-nitrophenol is not available, it is generally recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar chemicals .

properties

IUPAC Name

2-amino-3,5-dimethyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-3-6(11)7(9)5(2)8(4)10(12)13/h3,11H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSVJVKDMOQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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